4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one
Description
This compound is a benzimidazole-pyrrolidin-2-one hybrid featuring a 2-hydroxy-3-(2-methoxyphenoxy)propyl chain and an o-tolyl group. Its structural complexity arises from the integration of a benzimidazole core (a bicyclic aromatic system with two nitrogen atoms) linked to a pyrrolidin-2-one ring (a five-membered lactam). The o-tolyl substituent (2-methylphenyl) contributes steric bulk and lipophilicity, which could influence receptor binding and metabolic stability. This compound is structurally analogous to serotonin receptor modulators and kinase inhibitors, as evidenced by its benzimidazole-pyrrolidinone scaffold .
Properties
IUPAC Name |
4-[1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-19-9-3-5-11-23(19)30-16-20(15-27(30)33)28-29-22-10-4-6-12-24(22)31(28)17-21(32)18-35-26-14-8-7-13-25(26)34-2/h3-14,20-21,32H,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLMXXSNXBTLNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one , identified by its CAS number 1018124-99-6 , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C28H29N3O4
- Molecular Weight : 471.5 g/mol
- Structure : The compound features a benzimidazole core, a pyrrolidinone ring, and various functional groups that contribute to its biological activity.
The mechanism of action for this compound is primarily related to its interaction with specific biological targets involved in various metabolic and signaling pathways. One of the key targets identified is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) , which plays a significant role in the catabolism of tyrosine and is a valuable target for herbicide development due to its unique biological functions .
2. Inhibition Studies
Recent studies have demonstrated that derivatives of benzimidazole, similar to our compound, exhibit significant inhibitory effects on HPPD. For instance, a related compound showed an IC50 value of 10 nM against Arabidopsis thaliana HPPD, indicating potent inhibition compared to conventional herbicides like mesotrione, which has an IC50 of 363 nM .
3. Anti-inflammatory Properties
In addition to HPPD inhibition, compounds with similar structural motifs have been evaluated for anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. A series of pyrazole derivatives were reported to exhibit moderate to strong inhibitory activity against COX-II, suggesting that our compound may also possess anti-inflammatory properties .
Case Study 1: HPPD Inhibition
A study focused on synthesizing novel tetrazolamide-benzimidazol-2-ones revealed that certain derivatives displayed enhanced inhibitory activity against HPPD. The structure-activity relationship (SAR) indicated that modifications in the side chains significantly influenced the potency of inhibition. This highlights the potential for our compound to be optimized for agricultural applications as an herbicide .
Case Study 2: COX Inhibition
Another investigation into COX inhibitors demonstrated that compounds with similar structures showed selective inhibition towards COX-II with IC50 values ranging from 0.52 μM to 22.25 μM. This suggests that our compound may also exhibit selective anti-inflammatory activity, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C28H29N3O4 |
| Molecular Weight | 471.5 g/mol |
| Key Biological Target | HPPD |
| Potential Activity | Herbicidal, Anti-inflammatory |
| Compound | IC50 (μM) | Target |
|---|---|---|
| Mesotrione | 363 | HPPD |
| Novel Benzimidazole Derivative | 10 | HPPD |
| Celecoxib | 0.78 | COX-II |
| Pyrazole Derivative | 0.52 | COX-II |
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
A comparative analysis of structurally related compounds reveals key differences in substituents and biological activity:
Key Observations :
- Receptor Specificity: The piperidine derivative () exhibits high 5-HT1F selectivity (Ki = 11 nM) but lacks activity at 5-HT1A. In contrast, the target compound’s o-tolyl and 2-methoxyphenoxy groups may confer distinct receptor-binding profiles, though empirical data are lacking .
- Functional Groups and Bioactivity : The presence of a thiazole-naphthalenyl group in compound 5a correlates with antiviral properties, whereas hydroxylated aryl groups (e.g., 21a) enhance antimicrobial activity .
- Kinase Inhibition Potential: The 4-methoxyphenyl variant () shares structural motifs with BMS-536924, a known IGF-1R inhibitor, suggesting kinase-targeting capabilities .
ADME and Toxicity Considerations
- Solubility : The hydroxypropyl group in the target compound may improve aqueous solubility compared to purely lipophilic analogues (e.g., naphthalenyl derivatives in ).
- Metabolic Stability : The o-tolyl group could slow oxidative metabolism, as methyl substituents often reduce CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
